molecular formula C16H20N4O3 B11703255 N'-[7-(Diethylamino)-2-oxo-2H-chromene-3-carboximidoyl]acetohydrazide

N'-[7-(Diethylamino)-2-oxo-2H-chromene-3-carboximidoyl]acetohydrazide

Cat. No.: B11703255
M. Wt: 316.35 g/mol
InChI Key: KTHPGGRBPQRGRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[7-(Diethylamino)-2-oxo-2H-chromene-3-carboximidoyl]acetohydrazide is a synthetic organic compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[7-(Diethylamino)-2-oxo-2H-chromene-3-carboximidoyl]acetohydrazide typically involves the reaction of 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid with acetohydrazide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboximidoyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[7-(Diethylamino)-2-oxo-2H-chromene-3-carboximidoyl]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted chromene derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

N’-[7-(Diethylamino)-2-oxo-2H-chromene-3-carboximidoyl]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[7-(Diethylamino)-2-oxo-2H-chromene-3-carboximidoyl]acetohydrazide involves its ability to act as a fluorescent chemosensor. The compound exhibits fluorescence properties due to intramolecular charge transfer (ICT) mechanisms. When it interacts with specific metal ions, such as copper, the fluorescence is quenched, allowing for the detection of these ions. The molecular targets include the carbonyl oxygen and amide nitrogen, which coordinate with the metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[7-(Diethylamino)-2-oxo-2H-chromene-3-carboximidoyl]acetohydrazide is unique due to its specific structure, which allows for enhanced fluorescence properties and selective sensing of metal ions. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C16H20N4O3

Molecular Weight

316.35 g/mol

IUPAC Name

N-[(E)-[amino-[7-(diethylamino)-2-oxochromen-3-yl]methylidene]amino]acetamide

InChI

InChI=1S/C16H20N4O3/c1-4-20(5-2)12-7-6-11-8-13(15(17)19-18-10(3)21)16(22)23-14(11)9-12/h6-9H,4-5H2,1-3H3,(H2,17,19)(H,18,21)

InChI Key

KTHPGGRBPQRGRL-UHFFFAOYSA-N

Isomeric SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)/C(=N\NC(=O)C)/N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=NNC(=O)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.